Potassium deuteroxide
Overview
Description
Potassium deuteroxide, also known as potassium hydroxide-d, is a chemical compound with the formula KOD. It is the deuterated form of potassium hydroxide, where the hydrogen atom is replaced by deuterium, a stable isotope of hydrogen. This compound is commonly used in various scientific research applications due to its unique properties.
Scientific Research Applications
Potassium deuteroxide has a wide range of applications in scientific research:
Chemistry: It is used as a strong base in organic synthesis and as a reagent in deuterium exchange reactions.
Biology: It is employed in studies involving deuterium labeling to trace biochemical pathways.
Medicine: this compound is used in the development of deuterated drugs, which have improved pharmacokinetic properties.
Industry: It is utilized in the production of deuterated solvents and other deuterium-labeled compounds for various industrial applications.
Safety and Hazards
Future Directions
While specific future directions for potassium deuteroxide are not mentioned in the retrieved resources, there is a general need for further studies to understand the pivotal factors involved in potassium balance . This could potentially include further exploration of the role and applications of this compound.
Mechanism of Action
Target of Action
Potassium deuteroxide, with the linear formula KOD , is a deuterated compound. Deuterated compounds are commonly used in studies of metabolism of drugs or toxic substances in human health . The primary targets of this compound are biomolecules, as the stability of a biomolecule is vital for its biological function .
Mode of Action
The interaction of this compound with its targets involves the replacement of hydrogen in the biomolecule with deuterium . This process is driven by intermolecular interactions between the biomolecule and water . The deuteration effects can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolism of drugs or toxic substances . Deuteration is used to slow down the metabolic process and improve the half-life of the drugs . This can lead to new drug development or improve unfavorable pharmacokinetics by protecting metabolically vulnerable C-H bonds .
Pharmacokinetics
The pharmacokinetics of this compound involves the study of how a body processes a drug, including the time course of absorption, distribution, bioavailability, metabolism, and excretion . Research on deuterium oxide (D2O) investigates its effect on the reactions between drugs and living systems but also biochemical or molecular interactions between the drug and the human body .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in the structure and conformation of biomolecules . The stabilities of native proteins and protein-ligand complexes are maintained by differential interactions among polar and nonpolar atoms within proteins and ligands with water .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the hydrophobic effect is known to be stronger in D2O, resulting in favor of the burial of nonpolar surfaces and van der Waals’ packing in the biomolecule cores . In contrast, biomolecules present more water-exposed surfaces in H2O medium .
Biochemical Analysis
Biochemical Properties
Potassium deuteroxide plays a significant role in biochemical reactions. It is involved in the study of deuterium oxide and deuteration effects, which can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions . These interactions are crucial for the stability of biomolecules and their biological functions .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the stability of biomolecules. Proper conformation of biomolecules is partially driven by intermolecular interactions between the biomolecule and water . Studies of deuterium oxide and deuteration effects, like those involving this compound, can provide insight into these interactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in the stability of biomolecules. It plays a role in the structural stability and the association-dissociation equilibrium of protein subunits . Moreover, it is involved in the study of change in the reaction rate of chemical reactions in which hydrogen in the reactant is replaced by deuterium .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in the stability of biomolecules. Studies have shown that the stability of a biomolecule is vital for its biological function . The use of this compound in these studies helps to elucidate the role of water in the structure and conformation of biomolecules .
Dosage Effects in Animal Models
It is known that deuterium oxide, which this compound is involved in studying, has effects on living systems . These effects can be classified into solvent effects and deuteration effects .
Metabolic Pathways
This compound is involved in the study of metabolism of drugs or toxic substances in human health . Deuteration, a process that this compound is involved in, is commonly used in these studies . This process can slow down the metabolic process and improve the half-life of drugs .
Transport and Distribution
It is known that this compound is involved in the study of the role of water in the structure and conformation of biomolecules . This suggests that it may play a role in the transport and distribution of these biomolecules.
Subcellular Localization
It is known that this compound is involved in the study of the role of water in the structure and conformation of biomolecules . This suggests that it may play a role in the subcellular localization of these biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium deuteroxide is typically prepared by reacting potassium metal with deuterium oxide (D2O). The reaction is as follows:
2K+2D2O→2KOD+D2
This reaction is carried out under controlled conditions to ensure the complete conversion of potassium metal to this compound.
Industrial Production Methods: In an industrial setting, this compound is produced by dissolving potassium hydroxide in deuterium oxide. The solution is then concentrated to achieve the desired concentration of this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it acts as a base to facilitate the oxidation of other compounds.
Reduction: It can also participate in reduction reactions, particularly in organic synthesis, where it helps in the reduction of carbonyl compounds.
Substitution: this compound is involved in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out at room temperature.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used, often under anhydrous conditions.
Substitution: Reagents like alkyl halides are used, and the reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: The major products are often oxidized organic compounds.
Reduction: The products are typically alcohols or amines.
Substitution: The products are substituted organic compounds with deuterium incorporated.
Comparison with Similar Compounds
Potassium Hydroxide (KOH): The non-deuterated form of potassium deuteroxide.
Sodium Deuteroxide (NaOD): The sodium analog of this compound.
Lithium Deuteroxide (LiOD): The lithium analog of this compound.
Comparison:
Potassium Hydroxide: this compound is unique due to the presence of deuterium, which makes it useful for isotopic labeling studies.
Sodium Deuteroxide: While similar in reactivity, this compound has different solubility and reactivity profiles due to the larger ionic radius of potassium.
Lithium Deuteroxide: Lithium deuteroxide is more reactive and has different solubility characteristics compared to this compound.
This compound stands out due to its specific applications in deuterium labeling and its unique reactivity profile, making it a valuable compound in various scientific fields.
Properties
InChI |
InChI=1S/K.H2O/h;1H2/q+1;/p-1/i/hD | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYUFKZDYYNOTN-DYCDLGHISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HKO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179314 | |
Record name | Potassium deuteroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.112 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24572-01-8 | |
Record name | Potassium hydroxide (K(OD)) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24572-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium deuteroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024572018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium deuteroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium deuteroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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